molecular formula C19H20N2O2S B2446315 ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate CAS No. 865656-85-5

ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate

Cat. No. B2446315
CAS RN: 865656-85-5
M. Wt: 340.44
InChI Key: DOJPEIQJVYKETJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate is a chemical compound . It belongs to the class of esters, which are readily synthesized and naturally abundant . Esters are frequently the source of flavors and aromas in many fruits and flowers .


Chemical Reactions Analysis

Esters, including ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Furthermore, they can undergo trans-esterification reactions to form different esters .

Future Directions

Tetrahydroisoquinoline-based compounds, including ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate, have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Therefore, future research may focus on exploring the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .

properties

IUPAC Name

ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-23-18(22)16-9-5-6-10-17(16)20-19(24)21-12-11-14-7-3-4-8-15(14)13-21/h3-10H,2,11-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJPEIQJVYKETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)benzoate

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